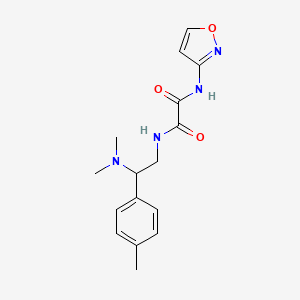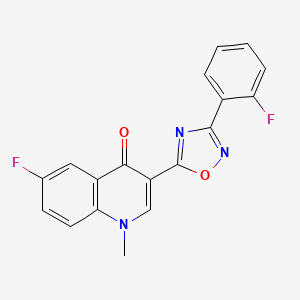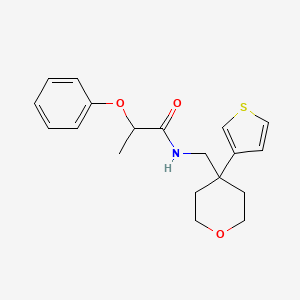![molecular formula C14H14N4OS B2886685 1-乙基-N-(4-甲基苯并[d]噻唑-2-基)-1H-吡唑-5-甲酰胺 CAS No. 1170983-89-7](/img/structure/B2886685.png)
1-乙基-N-(4-甲基苯并[d]噻唑-2-基)-1H-吡唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of benzo[d]thiazole . It has been studied for its inhibitory activity in lung cancer cells . The compound has also been associated with anti-Parkinsonian properties .
Synthesis Analysis
The compound has been synthesized through various methods. One method involved the use of ethyl acetoacetate as the starting material . Another method described the synthesis of the compound with a yield of 65% .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using various techniques such as 1H NMR and 13C NMR . The compound has also been studied for its binding interactions with the adenosine A2A receptor .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been synthesized through alpha halogenation, cyclization, hydrolysis, condensation, and cyclization reaction . The compound has also been synthesized through a reaction with 1-(2-chloro ethyl) piperidine hydrochloride .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound have been analyzed using various techniques. For instance, 1H NMR and 13C NMR have been used to analyze the compound . The compound has also been analyzed for its compliance with Lipinski’s rule of 5 .科学研究应用
合成及抗肿瘤活性
研究人员已经开发出高效的方法来合成新的吡唑衍生物,包括结构上与“1-乙基-N-(4-甲基苯并[d]噻唑-2-基)-1H-吡唑-5-甲酰胺”相关的化合物。这些化合物对各种癌细胞系表现出显著的抑制作用,例如 EAC、HCT-29(结肠癌)和 MCF-7(乳腺癌),突出了它们作为抗肿瘤剂的潜力。这些化合物的结构和潜在应用得到了广泛的分子建模和对接研究的支持 (Nassar 等,2015 年)。
抗结核活性
另一项研究重点是设计和合成噻唑-氨基哌啶杂化类似物,包括类似于“1-乙基-N-(4-甲基苯并[d]噻唑-2-基)-1H-吡唑-5-甲酰胺”的化合物,作为新型结核分枝杆菌 GyrB 抑制剂。在合成的化合物中,特定衍生物对结核分枝杆菌表现出有希望的活性,具有显着的选择性和低细胞毒性,展示了它们作为抗结核剂的潜力 (Jeankumar 等,2013 年)。
抗菌应用
与“1-乙基-N-(4-甲基苯并[d]噻唑-2-基)-1H-吡唑-5-甲酰胺”结构相关的化合物已经合成并测试了它们的抗菌活性。值得注意的是,某些衍生物对金黄色葡萄球菌和枯草芽孢杆菌表现出显着的抗菌作用,表明它们作为新型抗菌剂的潜力。这些研究还包括定量构效关系 (QSAR) 以进一步了解化合物的抗菌机制 (Palkar 等,2017 年)。
细胞毒活性
对苯并[b][1,6]萘啶的甲酰胺衍生物的研究,其与“1-乙基-N-(4-甲基苯并[d]噻唑-2-基)-1H-吡唑-5-甲酰胺”具有相似的合成途径,已证明对各种癌细胞系具有有效的细胞毒活性。这些发现表明在开发新的化疗剂方面有潜在的应用 (Deady 等,2003 年)。
作用机制
Target of Action
The compound, 1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide, belongs to the thiazole class of compounds . Thiazoles are known to have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules typhi .
Mode of Action
Thiazole derivatives are known to suppress the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . By inhibiting these enzymes, thiazole derivatives can potentially reduce inflammation and pain.
Biochemical Pathways
Given the known activities of thiazole derivatives, it can be inferred that the compound may affect pathways related to inflammation and pain, as well as those related to bacterial growth and proliferation .
Result of Action
Based on the known activities of thiazole derivatives, it can be inferred that the compound may have anti-inflammatory and antibacterial effects .
Action Environment
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile could potentially influence the compound’s bioavailability and efficacy.
生化分析
Biochemical Properties
1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound has been shown to inhibit COX-1 and COX-2 enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it may interact with other biomolecules such as albumin, affecting protein denaturation processes .
Cellular Effects
The effects of 1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and immune responses. The compound modulates gene expression related to inflammatory cytokines and enzymes, thereby altering cellular metabolism and reducing oxidative stress . In various cell types, including immune cells and epithelial cells, it has been observed to decrease the expression of inflammatory markers and enhance antioxidant defenses .
Molecular Mechanism
At the molecular level, 1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide exerts its effects through binding interactions with COX enzymes. It inhibits the catalytic activity of these enzymes by occupying the active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a decrease in inflammation and pain. Furthermore, the compound may influence gene expression by modulating transcription factors involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide have been studied over various time periods. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over time . Long-term studies indicate that it maintains its anti-inflammatory effects without significant loss of potency.
Dosage Effects in Animal Models
The effects of 1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide vary with dosage in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, it may exhibit toxicity, including hepatotoxicity and nephrotoxicity . Threshold effects are observed, where doses above a certain level lead to a rapid increase in adverse outcomes, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its lipophilicity and affinity for plasma proteins .
属性
IUPAC Name |
2-ethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-3-18-10(7-8-15-18)13(19)17-14-16-12-9(2)5-4-6-11(12)20-14/h4-8H,3H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPFGIQQFRWKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC3=C(C=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886605.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2886608.png)

![Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2886611.png)
![Ethyl 7-oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2886612.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazolidin-2-one](/img/structure/B2886614.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide hydrochloride](/img/structure/B2886617.png)
![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2886619.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2886624.png)
![2-(2-(Diethylamino)ethyl)-7-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886625.png)
